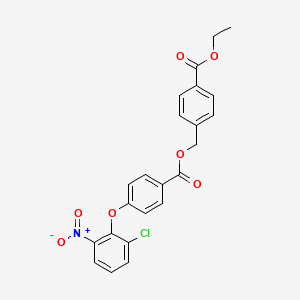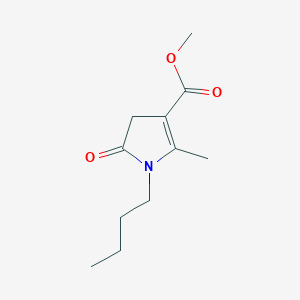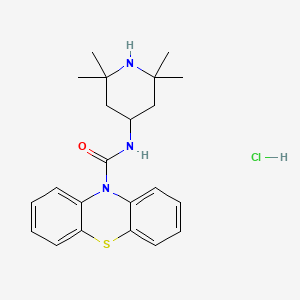
4-(ethoxycarbonyl)benzyl 4-(2-chloro-6-nitrophenoxy)benzoate
説明
4-(ethoxycarbonyl)benzyl 4-(2-chloro-6-nitrophenoxy)benzoate, also known as EBNB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. EBNB is a type of ester that is synthesized through a specific chemical reaction.
作用機序
The exact mechanism of action of 4-(ethoxycarbonyl)benzyl 4-(2-chloro-6-nitrophenoxy)benzoate is not fully understood. However, it has been suggested that this compound may exert its pharmacological effects by modulating various signaling pathways in the body. For example, it has been found to inhibit the production of pro-inflammatory cytokines, which are known to play a role in the development of various diseases.
Biochemical and physiological effects:
This compound has been found to exhibit a range of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells and reduce the production of pro-inflammatory cytokines. In vivo studies have also shown that this compound can reduce inflammation and improve cognitive function in animal models.
実験室実験の利点と制限
One of the main advantages of using 4-(ethoxycarbonyl)benzyl 4-(2-chloro-6-nitrophenoxy)benzoate in lab experiments is its high thermal stability. This makes it an ideal material for the fabrication of OLEDs, which require materials that can withstand high temperatures. However, one of the limitations of using this compound in lab experiments is its relatively low solubility in common solvents. This can make it difficult to work with in certain applications.
将来の方向性
There are several future directions for research on 4-(ethoxycarbonyl)benzyl 4-(2-chloro-6-nitrophenoxy)benzoate. One area of interest is the development of new drugs based on this compound. Further studies are needed to fully understand the pharmacological effects of this compound and its potential as a therapeutic agent. Another area of interest is the development of new materials for use in organic electronics. This compound has shown promise as a material for OLEDs, and further research is needed to optimize its properties for this application. Finally, there is a need for further studies to fully understand the mechanism of action of this compound and its effects on various signaling pathways in the body.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research is needed to fully understand the potential of this compound in various applications.
科学的研究の応用
4-(ethoxycarbonyl)benzyl 4-(2-chloro-6-nitrophenoxy)benzoate has been extensively studied for its potential applications in various fields of science. One of the most promising applications of this compound is in the field of organic electronics. This compound has been found to be an effective material for the fabrication of organic light-emitting diodes (OLEDs) due to its high thermal stability and good charge transport properties. This compound has also been studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit anti-inflammatory and anti-tumor activities, making it a promising candidate for the development of new drugs.
特性
IUPAC Name |
ethyl 4-[[4-(2-chloro-6-nitrophenoxy)benzoyl]oxymethyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClNO7/c1-2-30-22(26)16-8-6-15(7-9-16)14-31-23(27)17-10-12-18(13-11-17)32-21-19(24)4-3-5-20(21)25(28)29/h3-13H,2,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUIPWNHXGUJDPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)COC(=O)C2=CC=C(C=C2)OC3=C(C=CC=C3Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClNO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-chloro-4-fluoro-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B4683496.png)
![methyl 4-(5-{[4-(4-fluorophenyl)-4-oxobutyl]thio}-1H-tetrazol-1-yl)benzoate](/img/structure/B4683512.png)
![2-cyano-2-cyclopentylidene-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4683515.png)

![1-(methylsulfonyl)-4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazine](/img/structure/B4683539.png)
![1-[(5-methyl-2-furyl)methyl]-4-[(4-propylphenyl)sulfonyl]piperazine](/img/structure/B4683541.png)
![4-{[(cyclohexylamino)carbonothioyl]amino}-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B4683544.png)

![N-[2-(4-morpholinylcarbonyl)phenyl]-3-(1-piperidinylsulfonyl)benzamide](/img/structure/B4683573.png)

![methyl 2-{3-[(2-chlorophenoxy)methyl]phenyl}-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate](/img/structure/B4683588.png)
![3-[2-(2,2-diallyl-1-pyrrolidinyl)-2-oxoethyl]-4-(3,4-dimethoxybenzyl)-2-piperazinone](/img/structure/B4683596.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(3,4-dichlorophenyl)-4-quinolinecarboxamide](/img/structure/B4683601.png)